

A Comparative Spectroscopic Guide to 3,4-Dibromobenzaldehyde and Its Analogs

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Compound of Interest

Compound Name: **3,4-Dibromobenzaldehyde**

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This guide provides a comprehensive comparative analysis of the spectroscopic properties of **3,4-Dibromobenzaldehyde**, a key intermediate in organic synthesis. By juxtaposing its expected and reported spectral data with that of structurally related aromatic aldehydes, this document aims to facilitate compound identification, purity assessment, and a deeper understanding of structure-property relationships. The guide includes detailed experimental protocols for the discussed spectroscopic techniques and visual workflows to aid in experimental design.

Spectroscopic Data Comparison

The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3,4-Dibromobenzaldehyde** and a selection of its analogs. This comparative approach allows for the clear differentiation of these compounds based on their unique spectral fingerprints.

¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compound	Aldehydic Proton (δ , ppm)	Aromatic Protons (δ , ppm)
3,4-Dibromobenzaldehyde	~9.9 (s, 1H) (Predicted)	~8.1 (d, 1H), ~7.8 (dd, 1H), ~7.5 (d, 1H) (Predicted)
Benzaldehyde[1]	10.01 (s, 1H)	7.86 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H)
4-Bromobenzaldehyde[2]	9.99 (s, 1H)	7.82 (d, $J = 8.4$ Hz, 2H), 7.72 (d, $J = 8.4$ Hz, 2H)
3,4-Dichlorobenzaldehyde[3]	9.96 (s, 1H)	7.96 (d, $J=1.8$ Hz, 1H), 7.73 (dd, 1H), 7.64 (d, $J=8.2$ Hz, 1H)
2-Methylbenzaldehyde[1]	10.28 (s, 1H)	7.8 (d, 1H), 7.48 (t, 1H), 7.38 (t, 1H), 7.29 (d, 1H)

Note: Predicted values for **3,4-Dibromobenzaldehyde** are based on established substituent effects on aromatic systems.

¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound	Carbonyl Carbon (δ , ppm)	Aromatic Carbons (δ , ppm)
3,4-Dibromobenzaldehyde	~190 (Predicted)	~138, ~135, ~132, ~130, ~128, ~125 (Predicted)
Benzaldehyde[1]	192.41	136.37, 134.45, 129.72, 128.98
4-Bromobenzaldehyde	Not available	Not available
3,4-Dichlorobenzaldehyde	Not available	Not available
2-Methylbenzaldehyde[1]	192.84	133.63, 132.03, 131.76, 126.31, 19.58 (CH ₃)

Note: Predicted values for **3,4-Dibromobenzaldehyde** are based on established substituent effects and data from related compounds.

IR Spectral Data Comparison (cm⁻¹)

Compound	C=O Stretch	C-H (aldehyde) Stretch	Ar-H Stretch	C-Br Stretch
3,4-Dibromobenzaldehyde[4]	~1700	~2850, ~2750	~3050	~600-800
Benzaldehyde	~1703	~2820, ~2720	~3063	-
4-Bromobenzaldehyde	~1701	~2825, ~2730	~3070	~700

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3,4-Dibromobenzaldehyde[4]	262, 264, 266 (M, M+2, M+4)	263, 265 (M-H), 183, 185 (M-Br), 155, 157 (M-Br-CO), 75 (C ₆ H ₅)
Benzaldehyde	106	105 (M-H), 77 (C ₆ H ₅)
4-Bromobenzaldehyde	184, 186 (M, M+2)	183, 185 (M-H), 155, 157 (M-CO), 105 (M-Br), 77 (C ₆ H ₅)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution.
- Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure firm and even pressure to achieve good contact.
- Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C-H, C-Br).

Mass Spectrometry (MS)

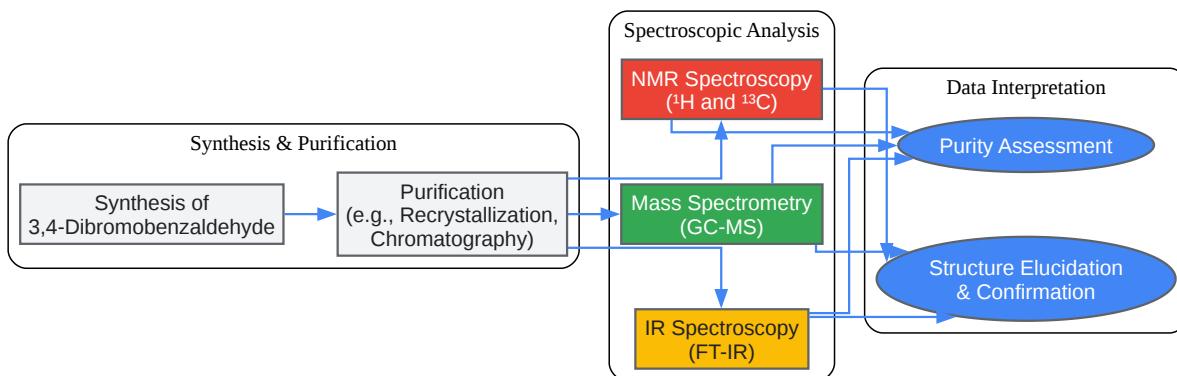
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak (M^+) to determine the molecular weight. The presence of bromine will be indicated by a characteristic M^+ , M^++2 , and $M+4$ isotopic pattern with an approximate 1:2:1 intensity ratio for two bromine atoms. Analyze the fragmentation pattern to deduce the structure of the molecule.

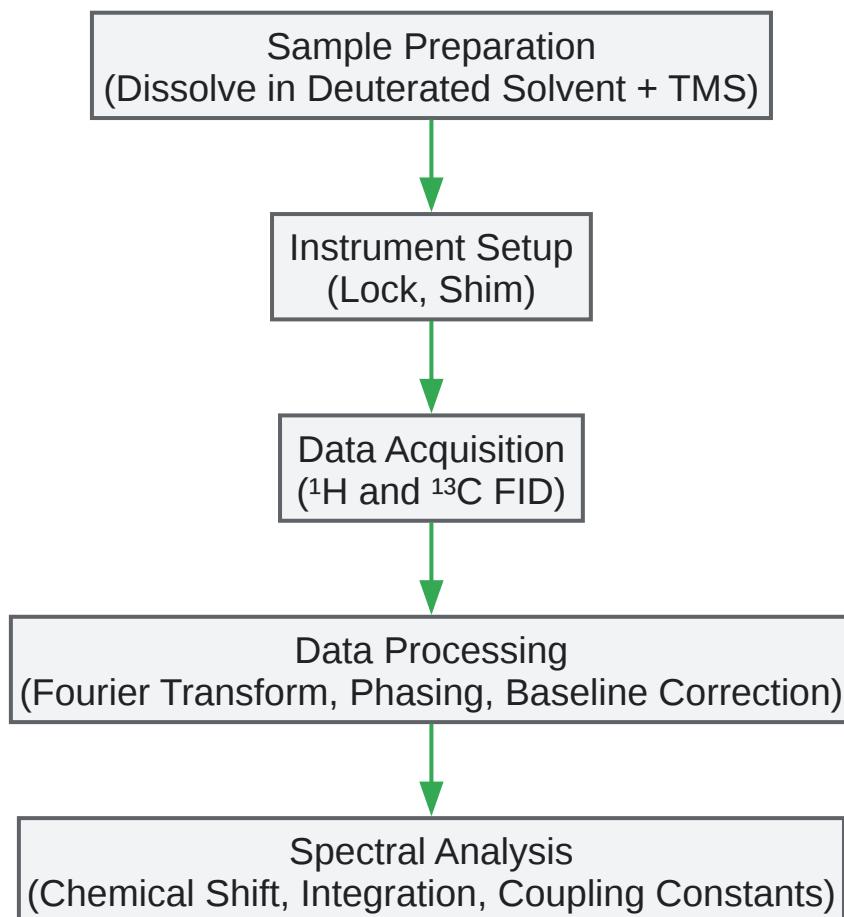
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of a synthesized aromatic aldehyde like **3,4-Dibromobenzaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **3,4-Dibromobenzaldehyde**.



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Caption: Step-by-step workflow for NMR spectroscopy experiments.

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